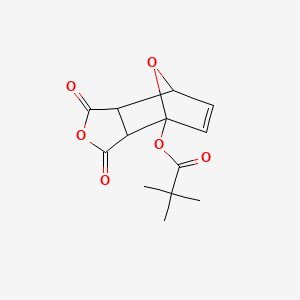
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate: is a complex organic compound with a unique structure that includes a dioxo group, an epoxyisobenzofuran ring, and a pivalate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate typically involves multiple steps. One common method includes the reaction of an appropriate precursor with pivalic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in the study of enzyme mechanisms and DNA interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This binding can lead to changes in cellular processes and pathways, which are the basis for its biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate
- 4-(1,3,3A,4,7,7A-hexahydro-1,3-dioxo-4,7-methanoisoindol-2-yl)-N-8-quinolinylbenzamide
Comparison: Compared to similar compounds, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is unique due to its epoxyisobenzofuran ring and pivalate ester group. These structural features confer distinct chemical properties, such as increased stability and reactivity, which make it particularly valuable in various applications. The presence of the pivalate ester group, for example, can enhance the compound’s solubility and facilitate its use in different solvents and reaction conditions.
Propriétés
Formule moléculaire |
C13H14O6 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H14O6/c1-12(2,3)11(16)19-13-5-4-6(18-13)7-8(13)10(15)17-9(7)14/h4-8H,1-3H3 |
Clé InChI |
BBZNBNYGZBGIBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC12C=CC(O1)C3C2C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)

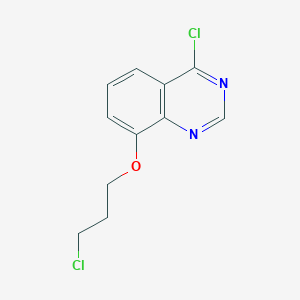

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
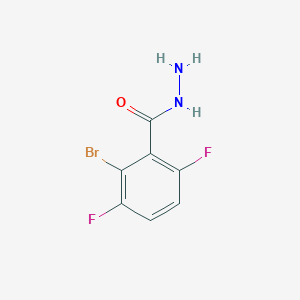
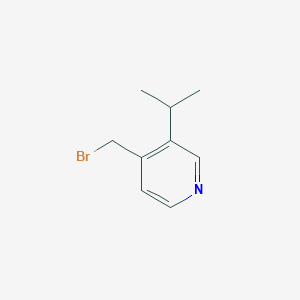
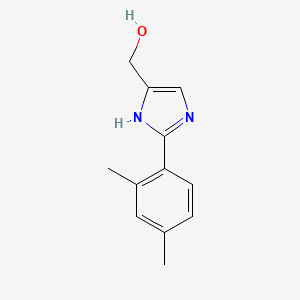


![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
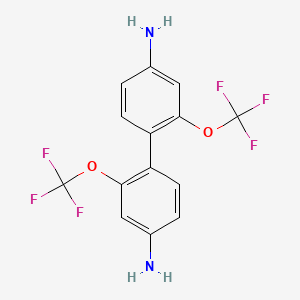
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)

